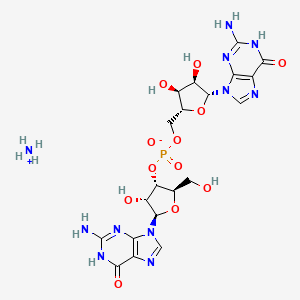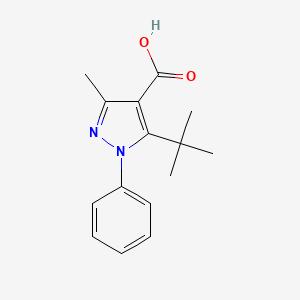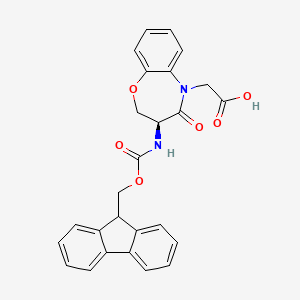
Guanosine, guanylyl-(3'.5')-, monoammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine, guanylyl-(3’.5’)-, monoammonium salt is a nucleotide analog that plays a significant role in various biochemical and molecular biology processes. This compound is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. The guanylyl-(3’.5’)- linkage refers to the phosphodiester bond connecting two guanosine molecules, forming a dinucleotide structure. The monoammonium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanosine, guanylyl-(3’.5’)-, monoammonium salt typically involves the phosphorylation of guanosine followed by the formation of the phosphodiester bond. The process can be summarized as follows:
Phosphorylation of Guanosine: Guanosine is first phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like pyridine.
Formation of Phosphodiester Bond: The phosphorylated guanosine is then reacted with another guanosine molecule under conditions that promote the formation of the 3’.5’ phosphodiester bond. This step often requires the use of coupling agents like carbodiimides or imidazole derivatives.
Conversion to Monoammonium Salt: The final product is converted to its monoammonium salt form by neutralizing with ammonium hydroxide.
Industrial Production Methods
Industrial production of guanosine, guanylyl-(3’.5’)-, monoammonium salt follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
Large-scale phosphorylation: Using automated reactors to control reaction conditions precisely.
Efficient coupling: Employing high-efficiency coupling agents to maximize the formation of the desired phosphodiester bond.
Purification: Utilizing chromatography techniques to purify the final product and ensure its quality.
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine, guanylyl-(3’.5’)-, monoammonium salt undergoes various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be hydrolyzed under acidic or basic conditions, breaking down the dinucleotide into individual guanosine molecules.
Oxidation: The guanine base can be oxidized by agents like hydrogen peroxide, leading to the formation of oxidized guanine derivatives.
Substitution: The amino group on the guanine base can undergo substitution reactions with electrophiles, forming substituted guanine derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Hydrolysis: Guanosine and inorganic phosphate.
Oxidation: Oxidized guanine derivatives.
Substitution: Substituted guanine derivatives.
Wissenschaftliche Forschungsanwendungen
Guanosine, guanylyl-(3’.5’)-, monoammonium salt has numerous applications in scientific research:
Biochemistry: Used as a substrate in enzymatic reactions involving guanylyltransferases, which catalyze the formation of mRNA caps.
Molecular Biology: Plays a crucial role in studying RNA structure and function, nucleotide signaling pathways, and enzymatic reactions.
Medicine: Investigated for its potential in treating diseases related to mRNA capping abnormalities, such as cancer and viral infections.
Wirkmechanismus
The mechanism of action of guanosine, guanylyl-(3’.5’)-, monoammonium salt involves its role as a substrate for guanylyltransferases. These enzymes catalyze the transfer of the guanylyl group to the 5’ end of mRNA, forming a cap structure essential for mRNA stability and translation. The compound interacts with the active site of the enzyme, facilitating the transfer reaction and stabilizing the transition state .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adenosine, adenylyl-(3’.5’)-, monoammonium salt
- Cytidine, cytidylyl-(3’.5’)-, monoammonium salt
- Uridine, uridylyl-(3’.5’)-, monoammonium salt
Uniqueness
Guanosine, guanylyl-(3’.5’)-, monoammonium salt is unique due to its specific role in guanylyltransferase reactions and its involvement in mRNA capping. Unlike other nucleotide analogs, it specifically targets guanine-containing sequences and participates in the formation of the mRNA cap structure, which is critical for mRNA stability and efficient translation.
Eigenschaften
CAS-Nummer |
97403-87-7 |
|---|---|
Molekularformel |
C20H28N11O12P |
Molekulargewicht |
645.5 g/mol |
IUPAC-Name |
azanium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C20H25N10O12P.H3N/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-10(33)9(32)6(41-17)2-39-43(37,38)42-12-5(1-31)40-18(11(12)34)30-4-24-8-14(30)26-20(22)28-16(8)36;/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H3,21,25,27,35)(H3,22,26,28,36);1H3 |
InChI-Schlüssel |
ONMZIZQHVXHGNH-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N.[NH4+] |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N.[NH4+] |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N.[NH4+] |
Verwandte CAS-Nummern |
21052-31-3 97403-87-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















